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Compound of Interest

Compound Name: EGFRvIII peptide

Cat. No.: B15582649 Get Quote

Welcome to the technical support center for EGFRvIII Western blotting. This guide provides

troubleshooting advice and answers to frequently asked questions to help researchers,

scientists, and drug development professionals obtain clean and specific results when

detecting the EGFRvIII mutation.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of EGFRvIII and how does it differ from wild-type

EGFR?

The epidermal growth factor receptor variant III (EGFRvIII) is a truncated mutant of the EGFR.

It results from an in-frame deletion of exons 2-7, leading to a protein lacking a portion of the

extracellular ligand-binding domain. This deletion results in a lower molecular weight for

EGFRvIII compared to its wild-type counterpart. The expected molecular weight of EGFRvIII is

approximately 140-145 kDa, while the wild-type EGFR is around 170 kDa.[1][2]

Uncharacterized bands may be observed in some cell lysates.[1]

Q2: My anti-EGFRvIII antibody is showing a band at 170 kDa. What does this mean?

This likely indicates cross-reactivity of your antibody with the wild-type EGFR. Some anti-

EGFRvIII antibodies can faintly recognize the endogenous 170 kDa wild-type EGFR.[2] To

confirm this, you should run a control lane with a cell lysate known to only express wild-type

EGFR. If the 170 kDa band appears in the control lane, it confirms cross-reactivity. Consider
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switching to a more specific monoclonal antibody or using one that has been validated to not

recognize wild-type EGFR.[3]

Q3: I am seeing multiple bands in addition to the expected EGFRvIII band. What are the

possible causes?

Multiple bands can arise from several factors:

Protein Degradation: Proteases in your sample can cleave EGFRvIII, resulting in bands at a

lower molecular weight.[4][5] To prevent this, always work on ice and add protease and

phosphatase inhibitors to your lysis buffer.[5][6]

Protein Aggregation or Multimers: Inadequately denatured samples can lead to dimers or

multimers, appearing as bands at higher molecular weights.[4] Ensure complete reduction

and denaturation by adding fresh DTT or β-mercaptoethanol to your loading buffer and

boiling the samples sufficiently.[5]

Non-specific Antibody Binding: The primary or secondary antibody may be binding to other

proteins in the lysate.[5] This can be due to using too high an antibody concentration.[4][7][8]

Splice Variants or Post-Translational Modifications: Although less common for the specific

EGFRvIII mutation, other protein isoforms or modifications like glycosylation could lead to

unexpected bands.[5]

Q4: What is the best blocking buffer to use for EGFRvIII Western blotting?

Since EGFRvIII is a constitutively active tyrosine kinase and you may be interested in its

phosphorylated state, it is crucial to choose a blocking buffer that does not interfere with the

detection of phosphoproteins.

BSA is generally preferred over milk: Non-fat dry milk contains casein, a phosphoprotein,

which can lead to high background when using phospho-specific antibodies.[6][8][9]

Therefore, a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with

Tween 20 (TBST) is recommended.[9][10]

Tris-Buffered Saline (TBS) is recommended over Phosphate-Buffered Saline (PBS): PBS

can interfere with the detection of phosphorylated proteins.[6][11]
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Troubleshooting Non-Specific Bands
This section provides a systematic approach to troubleshooting non-specific bands in your

EGFRvIII Western blots.

Problem: High Background
High background can obscure your target band and make data interpretation difficult.
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Potential Cause Recommended Solution

Inadequate Blocking

Increase blocking time to 1-2 hours at room

temperature or overnight at 4°C.[8][12] Ensure

the blocking agent is fully dissolved and

consider filtering the blocking buffer.[13] Switch

from milk to 3-5% BSA in TBST, especially for

detecting phosphorylated EGFRvIII.[9][12]

Antibody Concentration Too High

Titrate your primary and secondary antibodies to

determine the optimal dilution.[14] Start with the

manufacturer's recommended dilution and then

perform a dilution series.[15] A control blot with

only the secondary antibody can help determine

if it's the source of non-specific signal.[8]

Insufficient Washing

Increase the number and duration of washes.

[14] For example, perform 4-5 washes of 5-10

minutes each with a sufficient volume of

washing buffer to cover the membrane.[4][14]

Ensure your wash buffer contains a detergent

like 0.1% Tween-20.[4]

Contaminated Buffers or Reagents

Prepare fresh buffers, especially the blocking

and wash buffers, as bacterial growth in old

buffers can cause high background.[8][12]

Membrane Issues

Ensure the PVDF membrane is properly

activated in methanol and never let the

membrane dry out during the procedure.[8][14]

If using a PVDF membrane and high

background persists, consider switching to a

nitrocellulose membrane, which can have lower

background.[8][14]

Overexposure
Reduce the exposure time during signal

detection.[13][16]
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Problem: Unexpected Bands (Higher or Lower Molecular
Weight)

Potential Cause Recommended Solution

Protein Degradation (Lower MW Bands)

Prepare fresh samples and ensure the addition

of a protease and phosphatase inhibitor cocktail

to the lysis buffer.[4][5][6] Keep samples on ice

at all times.[5]

Dimers/Multimers (Higher MW Bands)

Ensure complete sample denaturation by adding

fresh reducing agent (DTT or β-

mercaptoethanol) to the loading buffer and

boiling for at least 5 minutes.[5]

Primary Antibody Non-Specificity

Use an affinity-purified primary antibody.[5] If

using a polyclonal antibody, consider switching

to a monoclonal antibody for higher specificity.

[4] Perform a BLAST search with the

immunogen sequence to check for potential

cross-reactivity with other proteins.

Secondary Antibody Cross-Reactivity

Use a secondary antibody that has been cross-

adsorbed against the species of your sample to

minimize non-specific binding.[17][18][19] Run a

control lane with only the secondary antibody to

check for non-specific binding.[5]

Too Much Protein Loaded

Reduce the amount of total protein loaded per

lane. For cell lysates, aim for 20-30 µg per well.

[4]

Experimental Protocols & Methodologies
A standard Western blot protocol is outlined below. Optimization of incubation times and

antibody concentrations is crucial.

I. Sample Preparation
Harvest cells and wash with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer containing a

reducing agent (DTT or β-mercaptoethanol).

Boil the samples at 95-100°C for 5-10 minutes.

II. Gel Electrophoresis and Transfer
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Run the gel until adequate separation of proteins is achieved.

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

III. Immunodetection
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature

with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary anti-EGFRvIII

antibody at the optimal dilution in 5% BSA/TBST. This is often done overnight at 4°C with

gentle agitation.

Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody at the optimal dilution in 5% BSA/TBST for 1 hour at room temperature

with gentle agitation.

Washing: Repeat the washing step as described above.

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate

and capture the signal using an imaging system or X-ray film.
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Visualizing Workflows and Pathways
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Caption: Simplified EGFR and EGFRvIII signaling pathways.

Western Blot Experimental Workflow
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Caption: Standard workflow for EGFRvIII Western blotting.
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Troubleshooting Logic for Non-Specific Bands
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Caption: Decision tree for troubleshooting non-specific bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anti-EGFRvIII Antibody, clone DH8.3 | MABS1915 [merckmillipore.com]

2. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]

3. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb
Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

4. arp1.com [arp1.com]

5. bio-rad-antibodies.com [bio-rad-antibodies.com]

6. bio-rad-antibodies.com [bio-rad-antibodies.com]

7. azurebiosystems.com [azurebiosystems.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15582649?utm_src=pdf-body-img
https://www.benchchem.com/product/b15582649?utm_src=pdf-custom-synthesis
https://www.merckmillipore.com/ID/id/product/Anti-EGFRvIII-Antibody-clone-DH8.3,MM_NF-MABS1915
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5442391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5442391/
https://www.arp1.com/blog/post/western-blot-troubleshooting-non-specific-bands.html
https://www.bio-rad-antibodies.com/western-blot-unusual-unexpected-bands-western-blotting.html
https://www.bio-rad-antibodies.com/tips-western-blot-detection-of-phosphorylation-events.html
https://azurebiosystems.com/blog/western-blot-troubleshooting-what-to-do-about-non-specific-bands/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. biossusa.com [biossusa.com]

9. Western blot blocking: Best practices | Abcam [abcam.com]

10. researchgate.net [researchgate.net]

11. azurebiosystems.com [azurebiosystems.com]

12. How to reduce background noise on PVDF membranes? â�� Membrane Solutions
[membrane-solutions.com]

13. bio-rad.com [bio-rad.com]

14. clyte.tech [clyte.tech]

15. azurebiosystems.com [azurebiosystems.com]

16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

17. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific -
HK [thermofisher.com]

18. southernbiotech.com [southernbiotech.com]

19. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting EGFRvIII
Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582649#troubleshooting-egfrviii-western-blot-non-
specific-bands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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